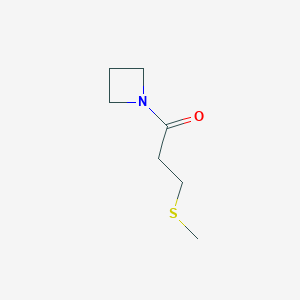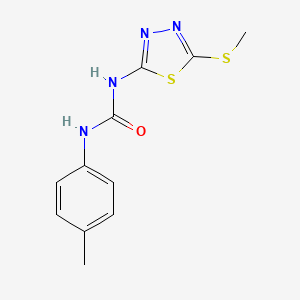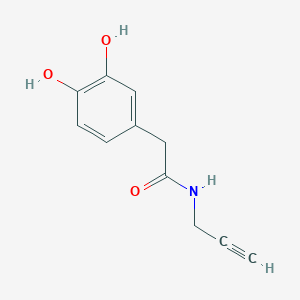![molecular formula C10H12FNO2 B2379558 N-[4-(2-fluoroetoxi)fenil]acetamida CAS No. 714-24-9](/img/structure/B2379558.png)
N-[4-(2-fluoroetoxi)fenil]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-fluoroethoxy)phenyl]acetamide is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is known for its unique structure, which includes a fluoroethoxy group attached to a phenyl ring, making it an interesting subject for various scientific studies.
Aplicaciones Científicas De Investigación
N-[4-(2-fluoroethoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Métodos De Preparación
The synthesis of N-[4-(2-fluoroethoxy)phenyl]acetamide typically involves the reaction of 4-hydroxyacetophenone with 2-fluoroethyl bromide in the presence of a base to form 4-(2-fluoroethoxy)acetophenone. This intermediate is then reacted with acetic anhydride to yield N-[4-(2-fluoroethoxy)phenyl]acetamide . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-[4-(2-fluoroethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the fluoroethoxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of N-[4-(2-fluoroethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethoxy group plays a crucial role in its binding affinity and specificity. The pathways involved in its action are still under investigation, but it is believed to modulate certain biochemical processes by inhibiting or activating specific targets.
Comparación Con Compuestos Similares
N-[4-(2-fluoroethoxy)phenyl]acetamide can be compared with other similar compounds, such as:
N-[4-(2-chloroethoxy)phenyl]acetamide: This compound has a chloroethoxy group instead of a fluoroethoxy group, which affects its reactivity and biological activity.
N-[4-(2-bromoethoxy)phenyl]acetamide: The presence of a bromoethoxy group makes this compound more reactive in nucleophilic substitution reactions.
N-[4-(2-methoxyethoxy)phenyl]acetamide: The methoxyethoxy group provides different steric and electronic properties compared to the fluoroethoxy group.
N-[4-(2-fluoroethoxy)phenyl]acetamide stands out due to its unique fluoroethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-[4-(2-fluoroethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOGGCCRQVYADV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2379483.png)

![3-Chloro-4-fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2379489.png)
![[5-(4-Ethylphenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2379490.png)
![2-(2-methylpropyl)-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2379493.png)

![3-Benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B2379495.png)


